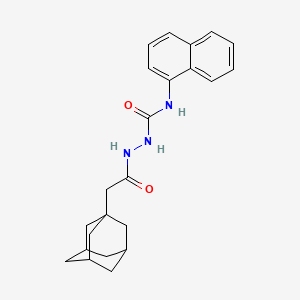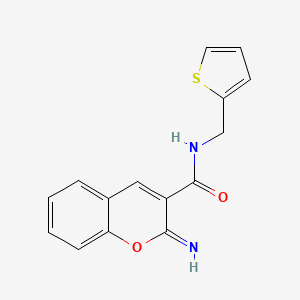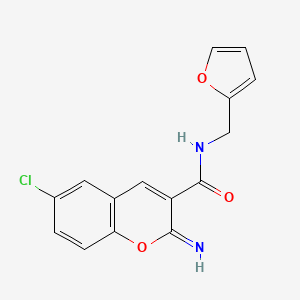
N-(3,5-dichlorophenyl)-7-(diethylamino)-2-imino-2H-chromene-3-carboxamide
Descripción general
Descripción
N-(3,5-dichlorophenyl)-7-(diethylamino)-2-imino-2H-chromene-3-carboxamide, also known as DCFDA, is a fluorescent dye that is commonly used in scientific research. It is a synthetic compound that is derived from the natural compound chromene. DCFDA has a wide range of applications in various fields of research, including biochemistry, pharmacology, and cell biology.
Mecanismo De Acción
N-(3,5-dichlorophenyl)-7-(diethylamino)-2-imino-2H-chromene-3-carboxamide works by reacting with ROS to produce a highly fluorescent compound that can be detected using specialized equipment. The mechanism of action of N-(3,5-dichlorophenyl)-7-(diethylamino)-2-imino-2H-chromene-3-carboxamide is based on the principle of oxidation-reduction reactions, where the dye is reduced by ROS to produce a highly fluorescent compound.
Biochemical and Physiological Effects:
N-(3,5-dichlorophenyl)-7-(diethylamino)-2-imino-2H-chromene-3-carboxamide has been shown to have a range of biochemical and physiological effects in cells and tissues. It has been shown to protect cells from oxidative stress and to reduce inflammation. N-(3,5-dichlorophenyl)-7-(diethylamino)-2-imino-2H-chromene-3-carboxamide has also been shown to have anti-cancer properties, as it can induce apoptosis in cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(3,5-dichlorophenyl)-7-(diethylamino)-2-imino-2H-chromene-3-carboxamide has several advantages for use in lab experiments. It is a highly sensitive and specific probe for detecting ROS in cells and tissues. It is also relatively easy to use and can be used in a variety of experimental settings. However, N-(3,5-dichlorophenyl)-7-(diethylamino)-2-imino-2H-chromene-3-carboxamide has some limitations, including its potential for non-specific binding and interference with other cellular processes.
Direcciones Futuras
There are several future directions for research on N-(3,5-dichlorophenyl)-7-(diethylamino)-2-imino-2H-chromene-3-carboxamide. One area of research is the development of new fluorescent probes that are more specific and sensitive for detecting ROS. Another area of research is the use of N-(3,5-dichlorophenyl)-7-(diethylamino)-2-imino-2H-chromene-3-carboxamide in clinical settings, such as in the diagnosis and treatment of diseases that are associated with oxidative stress. Finally, further research is needed to fully understand the mechanisms of action of N-(3,5-dichlorophenyl)-7-(diethylamino)-2-imino-2H-chromene-3-carboxamide and its potential applications in various fields of research.
Aplicaciones Científicas De Investigación
N-(3,5-dichlorophenyl)-7-(diethylamino)-2-imino-2H-chromene-3-carboxamide is widely used in scientific research as a fluorescent probe to detect reactive oxygen species (ROS) in cells and tissues. ROS are highly reactive molecules that are produced during normal cellular metabolism and can cause damage to cells and tissues. N-(3,5-dichlorophenyl)-7-(diethylamino)-2-imino-2H-chromene-3-carboxamide is used to measure the levels of ROS in cells and tissues, which can provide valuable insights into the mechanisms of oxidative stress and disease.
Propiedades
IUPAC Name |
N-(3,5-dichlorophenyl)-7-(diethylamino)-2-iminochromene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19Cl2N3O2/c1-3-25(4-2)16-6-5-12-7-17(19(23)27-18(12)11-16)20(26)24-15-9-13(21)8-14(22)10-15/h5-11,23H,3-4H2,1-2H3,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOMVUPVRFGLXSM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC2=C(C=C1)C=C(C(=N)O2)C(=O)NC3=CC(=CC(=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19Cl2N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-ethyl-2-{[(phenylthio)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B4279087.png)

![2-[(3,6-dichloro-1-benzothien-2-yl)carbonyl]-N-phenylhydrazinecarboxamide](/img/structure/B4279101.png)
![N-butyl-2-[(3,4-dichloro-1-benzothien-2-yl)carbonyl]hydrazinecarboxamide](/img/structure/B4279106.png)
![3-({[6-bromo-2-(3,4-dimethylphenyl)-4-quinolinyl]carbonyl}amino)benzoic acid](/img/structure/B4279113.png)
![propyl 4-(2,4-dichlorophenyl)-5-methyl-2-[(3-methylbenzoyl)amino]-3-thiophenecarboxylate](/img/structure/B4279118.png)

![N-[2,2-dimethyl-1-(1H-pyrazol-1-ylmethyl)propyl]-N'-(4-methylbenzyl)thiourea](/img/structure/B4279142.png)

![N-[1-(4-chlorobenzyl)-1H-1,2,4-triazol-3-yl]-N'-(4-methylbenzyl)thiourea](/img/structure/B4279150.png)
![1-[(4-tert-butylphenyl)sulfonyl]-4-(2,6-dichlorobenzyl)piperazine](/img/structure/B4279153.png)

![methyl [4-(4-butylphenyl)-3-cyano-2-thienyl]carbamate](/img/structure/B4279160.png)
![methyl [3-cyano-5-methyl-4-(4-methylphenyl)-2-thienyl]carbamate](/img/structure/B4279162.png)